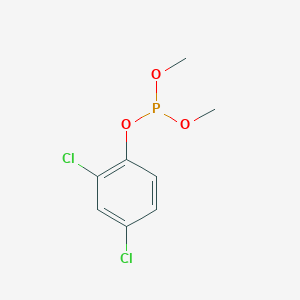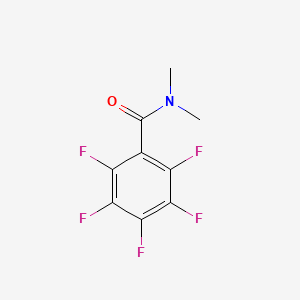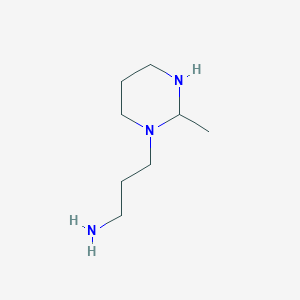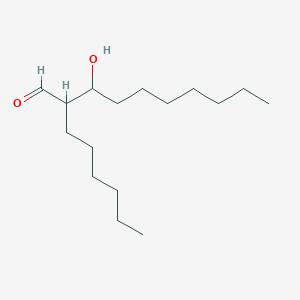
2-Hexyl-3-hydroxydecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexyl-3-hydroxydecanal is an organic compound with the molecular formula C16H32O2 It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a decane backbone with a hexyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hexyl-3-hydroxydecanal can be synthesized through several methods. One common approach involves the oxidation of 2-hexyl-3-hydroxydecanol using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under anhydrous conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 2-hexyl-3-decenal, followed by selective oxidation. This method allows for large-scale production with high yield and purity.
Types of Reactions:
Oxidation: this compound can be further oxidized to 2-hexyl-3-decanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with acyl chlorides or acid anhydrides to form esters.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Acyl chlorides, acid anhydrides.
Major Products Formed:
Oxidation: 2-Hexyl-3-decanoic acid.
Reduction: 2-Hexyl-3-hydroxydecanol.
Substitution: Esters of this compound.
Applications De Recherche Scientifique
2-Hexyl-3-hydroxydecanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and as a chemical intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of 2-Hexyl-3-hydroxydecanal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow it to participate in hydrogen bonding and nucleophilic addition reactions, which can modulate biological activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammatory and microbial processes.
Comparaison Avec Des Composés Similaires
2-Hexyl-3-hydroxydecanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Hexyl-3-decenal: Similar structure but with a double bond in the decane chain.
2-Hexyl-3-hydroxydecanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness: 2-Hexyl-3-hydroxydecanal is unique due to the presence of both a hydroxyl and an aldehyde group, which allows it to participate in a wide range of chemical reactions
Propriétés
Numéro CAS |
120051-31-2 |
|---|---|
Formule moléculaire |
C16H32O2 |
Poids moléculaire |
256.42 g/mol |
Nom IUPAC |
2-hexyl-3-hydroxydecanal |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-11-13-16(18)15(14-17)12-10-8-6-4-2/h14-16,18H,3-13H2,1-2H3 |
Clé InChI |
LSHBKDIMAGRTOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(CCCCCC)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
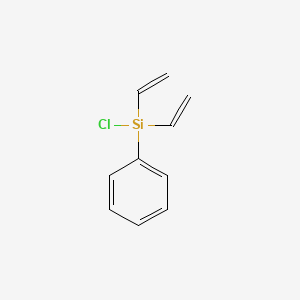
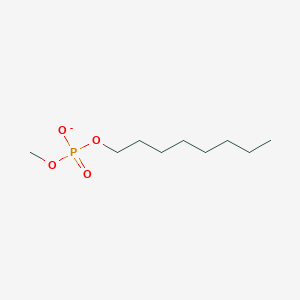

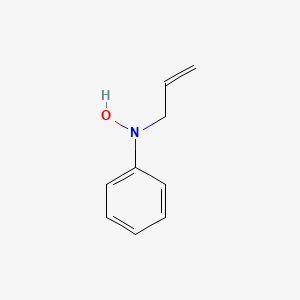
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
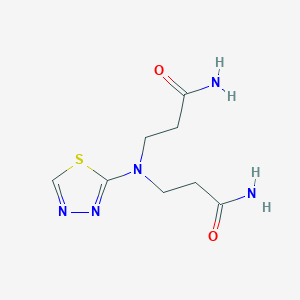
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
